molecular formula C21H20N8OS B2739551 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)azetidine-3-carboxamide CAS No. 2034580-59-9

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)azetidine-3-carboxamide

货号: B2739551
CAS 编号: 2034580-59-9
分子量: 432.51
InChI 键: RHSHRJGHHDZNQV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)azetidine-3-carboxamide is a heterocyclic molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. The azetidine-3-carboxamide group is linked to the pyrimidine ring via a methylene bridge, while the N-substituent comprises a 2-(2-phenylthiazol-4-yl)ethyl chain.

属性

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8OS/c30-20(23-7-6-17-11-31-21(27-17)15-4-2-1-3-5-15)16-9-28(10-16)18-8-19(25-13-24-18)29-14-22-12-26-29/h1-5,8,11-14,16H,6-7,9-10H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSHRJGHHDZNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCC4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)azetidine-3-carboxamide is a novel synthetic entity that integrates multiple bioactive moieties, including a triazole and a thiazole. These structural features suggest potential applications in various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The compound's structure can be broken down into three main components:

  • Triazole Ring : Known for its role in antifungal and anticancer activities.
  • Pyrimidine Moiety : Often associated with nucleic acid interactions and enzyme inhibition.
  • Thiazole Group : Recognized for its anti-inflammatory and antimicrobial properties.

Anticonvulsant Activity

Research indicates that compounds containing triazole and thiazole rings exhibit significant anticonvulsant properties. For instance, derivatives of triazoles have been shown to interact with voltage-gated sodium channels (VGSCs) and GABA receptors, similar to established anticonvulsants like phenytoin and carbamazepine .

In a study evaluating various triazole derivatives, some compounds demonstrated effective protection against seizures in animal models (e.g., MES and PTZ tests), with effective doses (ED50) ranging from 28.9 mg/kg to 39.4 mg/kg . The presence of the thiazole moiety in the compound under investigation may enhance its anticonvulsant efficacy through synergistic effects on neurotransmitter systems.

Anticancer Activity

Compounds similar to the target molecule have shown promising anticancer effects. For example, thiazole derivatives have been reported to exhibit cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and Jurkat cells (leukemia) . The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

A structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly influence anticancer activity. Substituents that enhance electron density on the phenyl ring attached to the thiazole have been linked to increased potency against cancer cell lines .

Antimicrobial Activity

Triazole-containing compounds are also recognized for their antimicrobial properties. The interaction of these compounds with microbial enzymes can inhibit growth and replication. The combination of triazole and thiazole structures in this compound may provide a broad spectrum of activity against various pathogens, making it a candidate for further exploration in antimicrobial therapy .

Case Studies

Several studies highlight the biological efficacy of related compounds:

  • Anticonvulsant Efficacy :
    • In a study involving 1-substituted triazoles, compounds demonstrated significant anticonvulsant activity with ED50 values ranging from 30 mg/kg to 100 mg/kg in MES tests . The incorporation of thiazole groups was noted to enhance activity.
  • Cytotoxicity Against Cancer Cells :
    • Thiazole-linked azoles were synthesized and tested against multiple cancer cell lines. Results indicated that certain analogs exhibited IC50 values below 10 µM, suggesting potent anticancer activity .
  • Antimicrobial Studies :
    • A series of triazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) as low as 5 µg/mL. This suggests that the compound could be effective in treating infections caused by resistant strains.

科学研究应用

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) for related compounds have been reported between 4 to 32 µg/mL against these pathogens .

Antitumor Activity

The compound has been investigated for its potential anticancer properties. It acts as an inhibitor of specific kinases involved in cancer cell proliferation. For example, it has shown promise in combination therapies for treating triple-negative breast cancer . The dual specificity protein kinase TTK is a notable target for this compound, making it a candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound's unique structure allows it to interact with various enzymes, potentially inhibiting their activity. This property is particularly valuable in drug development, where enzyme inhibition can lead to therapeutic effects against diseases such as cancer and infectious diseases .

Pharmaceutical Development

Due to its diverse biological activities, the compound is being explored as a pharmaceutical agent. Its synthesis involves multi-step organic reactions that facilitate the creation of more complex molecules with enhanced efficacy and specificity. The potential for developing new drugs targeting specific diseases makes this compound an attractive candidate in pharmaceutical research.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several synthesized derivatives based on this compound. The results indicated that certain derivatives exhibited strong antibacterial effects against both gram-positive and gram-negative bacteria using the disc diffusion method. The findings support the potential use of these compounds in developing new antibiotics .

Case Study 2: Antitumor Mechanism

In another investigation, the compound was tested in vitro against various cancer cell lines. Results showed that it inhibited cell growth by inducing apoptosis through the activation of specific signaling pathways associated with cell death. This mechanism highlights its potential as a therapeutic agent in oncology .

相似化合物的比较

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide

This analogue () replaces the 2-(2-phenylthiazol-4-yl)ethyl group with a 4-methylpyridin-2-yl substituent. The pyridine ring introduces distinct electronic and steric properties compared to the phenylthiazole group. Pyridine derivatives often exhibit enhanced solubility but may reduce target binding affinity in hydrophobic pockets, whereas the thiazole moiety in the target compound could improve interactions with sulfur-containing residues in enzymes .

Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate

From , this triazole derivative contains a pyridine ring and ethoxymethyleneamino group. The crystal structure analysis reveals significant electron delocalization in the triazole ring, stabilizing the molecule via intramolecular hydrogen bonds. Unlike the target compound, this molecule lacks an azetidine-carboxamide scaffold, limiting its conformational flexibility but enhancing agrochemical utility (e.g., insecticides) .

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

This compound () features a pyrazolo-pyridine core, differing markedly from the pyrimidine-triazole-azetidine framework. The pyrazolo-pyridine system is associated with diverse pharmacological activities, including kinase inhibition, but its bulkier structure may reduce bioavailability compared to the target compound’s compact azetidine linker .

Molecular and Pharmacokinetic Properties

Table 1: Key Comparative Data

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Pyrimidine-triazole-azetidine N-(2-(2-phenylthiazol-4-yl)ethyl) ~405.48* Kinase inhibition, Anticancer
1-(6-(Triazolyl)pyrimidinyl)-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide Pyrimidine-triazole-azetidine N-(4-methylpyridin-2-yl) ~380.44* Kinase modulation
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxy-triazole-4-carboxylate Triazole-pyridine Ethoxymethyleneamino, Cl-pyridyl ~337.73 Agrochemicals
Pyrazolo-pyridine carboxamide () Pyrazolo-pyridine N-(1-ethyl-3-methyl-pyrazol-4-yl) 374.40 Drug discovery

常见问题

Q. What are the common synthetic routes for this compound, and how are intermediates characterized?

The compound is synthesized via coupling reactions between azetidine-3-carboxamide derivatives and functionalized pyrimidine intermediates. For example, describes Method A, where acid precursors are coupled with amines (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine) using activating agents like HATU or EDCl. Key intermediates are characterized by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to confirm structural integrity. HPLC purity (>98%) and melting points are critical for validation .

Q. Which analytical techniques are essential for confirming the compound’s identity and purity?

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR (e.g., δ 8.87 ppm for pyridine protons in ) validate structural motifs like the triazole, pyrimidine, and thiazole rings.
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., m/z 215 [M+H]+^+ in ).
  • HPLC : Used to assess purity (>98% in ) and monitor degradation under stress conditions .

Q. What solvent systems are optimal for solubility during synthesis and biological testing?

Polar aprotic solvents (e.g., DMSO, DMF) are preferred for coupling reactions ( ). For biological assays, solubility can be enhanced using co-solvents like PEG-400 or cyclodextrins. highlights the role of lipophilic groups (e.g., trifluoromethyl) in improving solubility .

Advanced Research Questions

Q. How can reaction yields be improved for the pyrimidine-azetidine coupling step?

Yield optimization involves:

  • Catalyst screening : Copper(I) bromide ( ) or palladium catalysts for cross-coupling.
  • Temperature control : Reactions at 35°C ( ) reduce side products.
  • Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) isolates high-purity products .

Q. How should contradictory spectral data (e.g., 1H NMR^1 \text{H NMR}1H NMR shifts) be resolved?

Cross-validate using orthogonal techniques:

  • 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations (e.g., overlapping aromatic signals in ).
  • X-ray crystallography : Resolve stereochemical ambiguities (see for isoxazole analogs).
  • LC-MS/MS : Detect trace impurities affecting spectral clarity .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the triazole-thiazole scaffold?

  • Bioisosteric replacement : Substitute the 1,2,4-triazole with imidazole ( ) to assess potency changes.
  • Pharmacophore mapping : Compare analogs in (imidazo[1,2-b]pyridazine) to identify critical hydrogen-bonding motifs.
  • Enzymatic assays : Test inhibitory activity against kinases or microbial targets (e.g., antifungal activity in ) .

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral chromatography : Use columns with cellulose- or amylase-based stationary phases.
  • Chiral derivatization : React with Mosher’s acid to separate diastereomers (noted in for stereoisomers 59 and 60).
  • Circular dichroism (CD) : Confirm absolute configuration of azetidine carboxamide .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor degradation via HPLC ().
  • Plasma stability assays : Incubate with human plasma and quantify parent compound loss using LC-MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Dose-response validation : Re-test potency in standardized assays (e.g., MIC for antifungals in ).
  • Batch purity analysis : Compare HPLC chromatograms () to rule out impurity-driven artifacts.
  • Cell-line specificity : Assess activity in multiple models (e.g., cancer vs. microbial cells) .

Q. Why do computational predictions of logP conflict with experimental partitioning data?

  • Solvent system bias : Experimental logP (e.g., octanol-water) may differ from in silico models due to ionization (’s trifluoromethyl group increases lipophilicity).
  • Protonation state : Adjust calculations for pH-dependent solubility (e.g., azetidine’s pKa ~7.5) .

Methodological Tables

Table 1: Key Synthetic Parameters from and

ParameterOptimal ConditionImpact on Yield/Purity
Coupling agentHATU or EDClReduces racemization
Reaction temperature35°C ()Minimizes side reactions
PurificationGradient chromatographyAchieves >98% purity ()

Q. Table 2: Stability-Indicating Methods

ConditionAnalytical TechniqueCritical Quality Attribute
Acidic hydrolysisHPLC-UV (220 nm)Degradation peaks <2%
Thermal stress (40°C)HRMSNo mass shift

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。